![molecular formula C23H34Cl2N2O3 B2477383 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride CAS No. 1177612-05-3](/img/structure/B2477383.png)
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(4-propylphenoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C23H34Cl2N2O3 and its molecular weight is 457.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Structure
Several studies have focused on the synthesis of novel compounds incorporating the 1-(4-(4-Methoxyphenyl)piperazin-1-yl) moiety and their chemical structure analysis. For instance, the synthesis of related piperazine derivatives and their structural confirmation through spectroscopic methods such as IR, ^1HNMR, and MS, demonstrating the feasibility of creating complex molecules with potential bioactivity (Wang Xiao-shan, 2011; Jianmin Jia et al., 2014).
Pharmacological Evaluations
Research into the pharmacological properties of these compounds has revealed a variety of potential applications. Compounds with the 1-(4-(4-Methoxyphenyl)piperazin-1-yl) structure have been evaluated for their affinity towards alpha-adrenoceptors, showing significant promise in modulating these receptors, which could have implications for treating conditions such as hypertension and arrhythmias (H. Marona et al., 2011; Barbara Malawska et al., 2002). Additionally, certain derivatives have shown antimicrobial activities, suggesting their potential use in combating bacterial and fungal infections (H. Bektaş et al., 2007).
Molecular Docking and Activity Studies
Molecular docking studies have been employed to elucidate the interaction mechanisms between these compounds and biological targets, aiding in the design of more selective and potent molecules. For example, structural analysis and docking studies have provided insights into the binding mechanisms with α1A-adrenoceptors, paving the way for the development of drugs with improved selectivity and fewer side effects (W. Xu et al., 2016).
properties
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-propylphenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O3.2ClH/c1-3-4-19-5-9-23(10-6-19)28-18-21(26)17-24-13-15-25(16-14-24)20-7-11-22(27-2)12-8-20;;/h5-12,21,26H,3-4,13-18H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKHYUNUQMEFMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.